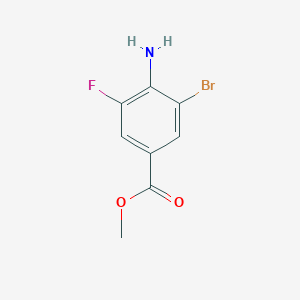

Methyl 4-Amino-3-bromo-5-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDASOBRMXWNFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672541 | |

| Record name | Methyl 4-amino-3-bromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123171-91-4 | |

| Record name | Methyl 4-amino-3-bromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-Amino-3-bromo-5-fluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction

Methyl 4-Amino-3-bromo-5-fluorobenzoate, bearing the CAS number 1123171-91-4, is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, fluoro, and methyl ester) groups on a benzene scaffold makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[3][4] The strategic placement of halogen atoms provides multiple reactive handles for cross-coupling reactions, while the amino and ester functionalities allow for a wide range of derivatization, enabling the construction of diverse compound libraries for drug discovery and development.[5][6] This guide provides an in-depth analysis of its properties, a plausible synthetic route, its reactivity profile, and its applications as a key intermediate in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and formulation. While experimental data for some properties are not extensively published, the following table summarizes its known and estimated characteristics.

| Property | Value | Source |

| CAS Number | 1123171-91-4 | [1] |

| Molecular Formula | C₈H₇BrFNO₂ | [7] |

| Molecular Weight | 248.05 g/mol | [8] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | [9] |

| Boiling Point | Not available | [9] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, ethyl acetate, and DMSO (predicted based on its structure). | - |

Proposed Synthesis and Purification

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step 1: Fischer-Speier Esterification of 4-Amino-5-fluorobenzoic Acid

The initial step involves the esterification of the carboxylic acid functionality. The Fischer-Speier esterification is a classic and robust method for this transformation, utilizing an excess of the alcohol as the solvent and a catalytic amount of strong acid.[10]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-5-fluorobenzoic acid (1.0 eq).

-

Add anhydrous methanol (20 eq), which serves as both the reactant and the solvent.

-

Stir the mixture to form a suspension.

-

Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise to the stirring suspension. The addition is exothermic.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-amino-5-fluorobenzoate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Regioselective Bromination

The high reactivity of the aniline ring towards electrophilic aromatic substitution requires careful selection of the brominating agent to avoid polysubstitution.[12] The amino group is a strong ortho-, para-director. In this case, the position ortho to the amino group and meta to the fluorine and ester groups is the most activated and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.[13]

Experimental Protocol:

-

Dissolve Methyl 4-amino-5-fluorobenzoate (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional domains: the nucleophilic amino group, the electrophilic ester, and the substituted aromatic ring.

-

Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.[14]

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides via aminolysis.

-

Aromatic Ring: The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The fluorine atom can also participate in nucleophilic aromatic substitution under certain conditions.

This multi-faceted reactivity makes it a valuable scaffold in medicinal chemistry. Halogenated anthranilic acid derivatives, a class of compounds to which our title molecule belongs, have been identified as a novel chemical platform for the development of androgen receptor antagonists for the treatment of prostate cancer.[5][6] Furthermore, anthranilic acid derivatives have been explored as antagonists for the pro-inflammatory orphan G protein-coupled receptor GPR17, which is a target for inflammatory diseases like multiple sclerosis.[15]

Role as a Versatile Synthetic Intermediate

Caption: Reactivity and derivatization pathways for drug discovery applications.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following data is predicted based on established principles of spectroscopic analysis for analogous structures.[16][17]

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.[18]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet (d) | 1H | Aromatic H (ortho to ester) |

| ~6.8 | Doublet (d) | 1H | Aromatic H (ortho to amino) |

| ~4.5 | Broad singlet (br s) | 2H | -NH₂ |

| ~3.8 | Singlet (s) | 3H | -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[19]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-NH₂ |

| ~145 (d, J_CF) | C-F |

| ~130 | C-COOCH₃ |

| ~125 | CH (aromatic) |

| ~115 | CH (aromatic) |

| ~105 (d, J_CF) | C-Br |

| ~52 | -OCH₃ |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will display characteristic absorption bands for the various functional groups present in the molecule.[20][21]

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| ~3050 | C-H stretch (aromatic) | Aromatic Ring |

| ~1720 | C=O stretch | Ester |

| ~1620 | N-H bend | Primary Amine |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch (ester) | Ester |

| ~1200 | C-N stretch | Aromatic Amine |

| ~1100 | C-F stretch | Aryl Fluoride |

| Below 800 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (Predicted)

In mass spectrometry with electron impact (EI) ionization, the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.[22] The presence of bromine will result in a characteristic M+2 isotopic pattern.

| m/z | Interpretation |

| 247/249 | [M]⁺ molecular ion peak (bromine isotopes) |

| 216/218 | [M - OCH₃]⁺ |

| 188/190 | [M - COOCH₃]⁺ |

| 109 | [M - Br - COOCH₃]⁺ |

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel trained in chemical safety.[9] Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[23][24]

-

Inhalation: Avoid breathing dust. If inhaled, move to fresh air.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.[25]

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical attention.

The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and other high-value chemicals. Its rich chemical reactivity, stemming from the interplay of its amino, ester, and halogen substituents, provides a versatile platform for the creation of complex molecular structures. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles, empowering researchers in their pursuit of innovative chemical entities.

References

- 1. This compound | 1123171-91-4 [sigmaaldrich.com]

- 2. This compound | 1123171-91-4 [sigmaaldrich.com]

- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [oakwoodchemical.com]

- 8. This compound - CAS:1123171-91-4 - Sunway Pharm Ltd [3wpharm.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 15. Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. chemos.de [chemos.de]

- 25. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-Amino-3-bromo-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-bromo-5-fluorobenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an activating amino group and deactivating halogen atoms on the benzene ring, imparts specific physicochemical properties that are crucial for its application as a building block in the development of novel pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this compound, alongside detailed experimental protocols for its characterization. The causality behind the influence of its functional groups on its properties is also explored, offering field-proven insights for researchers.

Introduction

This compound (CAS No. 1123171-91-4) is a halogenated and aminated derivative of methyl benzoate.[1] The strategic placement of bromo, fluoro, and amino groups on the aromatic ring creates a molecule with distinct electronic and steric properties. These substituents modulate the reactivity of the aromatic ring and the ester functionality, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in reaction design, purification, and formulation.

Molecular Structure and Chemical Identifiers

The structural integrity of a molecule is the foundation of its chemical behavior. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1123171-91-4 | [1] |

| Molecular Formula | C₈H₇BrFNO₂ | [1] |

| Molecular Weight | 248.05 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Linear Formula | C₈H₇BrFNO₂ | [1] |

Physicochemical Properties

The physical state, solubility, and thermal stability of a compound are critical parameters for its handling, storage, and application in chemical reactions. While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and data from analogous compounds.

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Melting Point | Not available | Expected to be a solid at room temperature based on similar substituted aminobenzoates. | N/A |

| Boiling Point | Not available | Likely to decompose at high temperatures before boiling under atmospheric pressure. | N/A |

| Density | Not available | N/A | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Chloroform). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | The presence of the polar amino and ester groups, along with the non-polar aromatic ring and halogens, suggests solubility in a range of organic solvents. | Inferred from general chemical principles. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo, fluoro, and ester groups.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The fluorine and bromine atoms will influence the chemical shifts and coupling constants of the adjacent protons.

-

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methyl Carbon (-OCH₃): A signal is expected around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to weak |

| C=O Stretch (Ester) | 1700-1730 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-N Stretch (Amine) | 1250-1350 | Medium |

| C-O Stretch (Ester) | 1100-1300 | Strong |

| C-F Stretch | 1000-1400 | Strong |

| C-Br Stretch | 500-600 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (248.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) will be observed.

-

Fragmentation: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols

The following protocols are standardized procedures for the characterization of solid organic compounds like this compound.

Caption: Generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.[2]

Conclusion

This compound is a valuable building block in synthetic chemistry. This guide has provided a detailed overview of its structural, physical, and spectroscopic properties based on available data and scientific principles. The provided experimental protocols offer a solid foundation for the characterization of this compound in a research setting. Further experimental investigation is warranted to definitively determine its physical properties, such as melting and boiling points, which will further enhance its utility in the scientific community.

References

Methyl 4-Amino-3-bromo-5-fluorobenzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 4-Amino-3-bromo-5-fluorobenzoate: A Key Intermediate in Synthetic Chemistry

Abstract

This compound is a halogenated aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its unique substitution pattern, featuring amino, bromo, fluoro, and methyl ester functional groups, makes it a versatile and valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structural features, safety protocols, and applications, particularly in the context of drug discovery and materials science. By synthesizing available technical data, this document serves as an essential resource for researchers and professionals engaged in the study and application of this multifaceted compound.

Physicochemical Properties and Identifiers

A precise understanding of the physicochemical properties of this compound is fundamental for its application in a laboratory setting. The key identifiers and properties are summarized below, providing a foundational dataset for researchers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1123171-91-4 | [1][2] |

| Molecular Formula | C₈H₇BrFNO₂ | [1][2] |

| Molecular Weight | 248.05 g/mol | [1][2] |

| MDL Number | MFCD11846084 | [3] |

| Synonyms | 4-amino-3-bromo-5-fluoro-benzoic acid methyl ester | [2] |

Chemical Structure and Visualization

The arrangement of functional groups on the benzene ring dictates the chemical reactivity and steric profile of this compound. The structure consists of a central benzene ring substituted with four different groups:

-

An amino group (-NH₂) at position 4.

-

A bromo group (-Br) at position 3.

-

A fluoro group (-F) at position 5.

-

A methyl ester group (-COOCH₃) at position 1.

The interplay of the electron-donating amino group and the electron-withdrawing halogen and ester groups creates a unique electronic environment that influences the molecule's reactivity in subsequent synthetic steps.

Caption: Chemical structure of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

Hazard Identification:

Precautionary Measures & First Aid:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5]

-

Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

-

Ingestion: Rinse mouth with water and call a poison control center or doctor. Do not induce vomiting.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly sealed and store in an inert atmosphere, protected from light.[2][6]

Synthesis and Reactivity Insights

This compound is not a naturally occurring compound and must be synthesized. While specific, peer-reviewed synthesis routes for this exact molecule are not detailed in the initial search, a plausible synthetic strategy can be inferred from established organic chemistry principles and syntheses of related compounds.[7][8] A likely pathway would involve the multi-step functionalization of a simpler benzoic acid derivative.

The reactivity of this molecule is governed by its functional groups, making it a versatile intermediate:

-

Amino Group (-NH₂): The nucleophilic amino group can readily undergo acylation, alkylation, diazotization (e.g., Sandmeyer reaction), and other reactions typical of anilines.

-

Aromatic Ring: The positions on the benzene ring are activated or deactivated towards electrophilic substitution based on the existing groups. The bromine and fluorine atoms also serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Methyl Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a "building block" in the synthesis of more complex, high-value molecules. Halogenated benzoates and their derivatives are an important class of biologically active compounds.[9]

-

Medicinal Chemistry: In drug discovery, the introduction of fluorine and bromine atoms into a lead compound can significantly modulate its metabolic stability, binding affinity, and pharmacokinetic properties.[10] This compound provides a scaffold that already contains these key halogens, along with an amino group for linking to other molecular fragments. Substituted aminobenzoic acids are foundational to a wide range of therapeutic agents.[11]

-

Materials Science: Aromatic compounds with diverse functional groups are precursors for developing novel polymers, dyes, and other functional materials.

Exemplary Experimental Protocol: N-Acetylation

To illustrate its utility, a standard protocol for the N-acetylation of the amino group is provided below. This reaction is a common step to protect the amino group or to synthesize an amide derivative.

Objective: To synthesize Methyl 4-acetamido-3-bromo-5-fluorobenzoate.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir.

-

Acylation: Cool the mixture in an ice bath to 0°C. Slowly add acetic anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure N-acetylated product.

Conclusion

This compound is a strategically important chemical intermediate. Its pre-functionalized aromatic core offers synthetic chemists a reliable and versatile starting point for constructing complex molecular architectures. The combination of reactive sites makes it particularly valuable in the field of drug discovery, where fine-tuning molecular properties is critical for developing new therapeutic agents. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound - CAS:1123171-91-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound [oakwoodchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 1123171-91-4|this compound|BLD Pharm [bldpharm.com]

- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1123171-91-4, Molecular Formula: C₈H₇BrFNO₂, Molecular Weight: 248.05 g/mol ).[1] As a substituted aromatic compound with applications as a building block in medicinal chemistry and materials science, rigorous structural confirmation and purity assessment are paramount. This document details the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We provide field-proven experimental protocols, in-depth data interpretation, and an integrated workflow designed for researchers, scientists, and professionals in drug development.

The Imperative for Spectroscopic Verification

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical or advanced material applications, the unambiguous confirmation of molecular structure is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive view into the molecular architecture, revealing the precise arrangement of atoms and functional groups. For a molecule like this compound, with its multiple substituents on an aromatic ring, a multi-technique approach is not just recommended, but essential. Each technique—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. This guide explains how to acquire and interpret this data to build a cohesive and undeniable structural proof.

Integrated Analytical Workflow

The structural elucidation of a target molecule is a systematic process. It begins with sample preparation and proceeds through data acquisition by various spectroscopic methods. The final, and most critical, phase is the synthesis of all data points to form a single, coherent structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3][4] For this particular analyte, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred if solubility is an issue or to observe exchangeable protons like those on the amine group.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

-

Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5][6]

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive due to the 100% natural abundance of ¹⁹F.[7][8][9]

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic CH | 7.6 - 7.8 | 1H | Doublet of doublets (dd) | JH-H ≈ 2-3 Hz, JH-F ≈ 5-7 Hz | H-6 |

| Aromatic CH | 7.3 - 7.5 | 1H | Doublet of doublets (dd) | JH-H ≈ 2-3 Hz, JH-F ≈ 9-11 Hz | H-2 |

| Amine NH₂ | 4.5 - 5.5 | 2H | Broad singlet | - | -NH₂ |

| Methyl OCH₃ | ~3.9 | 3H | Singlet | - | -OCH₃ |

Causality Behind Assignments:

-

Aromatic Protons (H-2, H-6) : The two aromatic protons are non-equivalent due to the substitution pattern. They appear as doublets due to coupling with each other (meta coupling, small J value) and will be further split by the fluorine atom at C-5. The H-6 proton is expected to be further downfield due to the deshielding effect of the adjacent bromine atom.

-

Amine Protons (-NH₂) : These protons are exchangeable and often appear as a broad signal. Their chemical shift can vary depending on solvent, concentration, and temperature.

-

Methyl Protons (-OCH₃) : The three protons of the methyl ester group are equivalent and have no adjacent protons, thus they appear as a sharp singlet. Its chemical shift around 3.9 ppm is characteristic for methyl esters.[10][11][12][13]

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~165 | C=O |

| Aromatic C-F | 157 - 161 (d, ¹JC-F ≈ 240-250 Hz) | C-5 |

| Aromatic C-NH₂ | 145 - 149 (d, ³JC-F ≈ 6-8 Hz) | C-4 |

| Aromatic C-COOCH₃ | 130 - 134 | C-1 |

| Aromatic C-H | 128 - 132 (d, ³JC-F ≈ 3-5 Hz) | C-6 |

| Aromatic C-H | 115 - 119 (d, ²JC-F ≈ 20-25 Hz) | C-2 |

| Aromatic C-Br | 108 - 112 (d, ²JC-F ≈ 25-30 Hz) | C-3 |

| Methyl | ~52 | -OCH₃ |

Causality Behind Assignments:

-

The chemical shifts are heavily influenced by the electronic nature of the substituents. The electron-donating amino group shields carbons (moves them upfield), while the electron-withdrawing ester, fluoro, and bromo groups deshield them (move them downfield).[14][15][16][17][18]

-

Carbon-Fluorine Coupling : A key diagnostic feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The carbon directly bonded to fluorine (C-5) will show a very large one-bond coupling constant (¹JC-F). Carbons two (C-4, C-6) and three bonds away (C-1, C-3) will show smaller but still observable couplings, which are invaluable for confirming assignments.[8][9][16]

Predicted ¹⁹F NMR Data and Interpretation

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[7][19]

-

Expected Chemical Shift : For an aromatic C-F bond, the chemical shift is expected in the range of -110 to -140 ppm (relative to CFCl₃). The exact shift is influenced by the other substituents on the ring.

-

Multiplicity : The ¹⁹F signal will be split by the adjacent aromatic protons, likely appearing as a doublet of doublets, corresponding to the couplings to H-2 and H-6. This provides direct confirmation of the fluorine's position relative to the protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[20][21]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet technique is a robust method.[22][23][24]

-

Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar.

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Alternative Method (ATR) : Attenuated Total Reflectance (ATR) is a simpler method requiring minimal sample preparation.[23][24] Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[20][21]

-

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3500 | N-H asymmetric stretch | Primary Amine (-NH₂) | Medium |

| 3300 - 3400 | N-H symmetric stretch | Primary Amine (-NH₂) | Medium |

| 3000 - 3100 | C-H stretch | Aromatic Ring | Medium-Weak |

| 2850 - 3000 | C-H stretch | Methyl group (-OCH₃) | Medium-Weak |

| ~1720 | C=O stretch | Ester | Strong |

| ~1620 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1580 - 1600 | C=C stretch | Aromatic Ring | Medium |

| 1200 - 1300 | C-O stretch | Ester | Strong |

| 1250 - 1335 | C-N stretch | Aromatic Amine | Strong |

| 1100 - 1200 | C-F stretch | Aryl-Fluoride | Strong |

Causality Behind Assignments:

-

Amine Group : The two distinct N-H stretching bands are characteristic of a primary amine (-NH₂).[25][26]

-

Ester Group : The very strong absorption around 1720 cm⁻¹ is a classic indicator of a carbonyl (C=O) group in an ester.[25][27] The strong C-O stretch further confirms this assignment.

-

Aromatic System : The C-H stretches above 3000 cm⁻¹ and the C=C stretches around 1600 cm⁻¹ are definitive evidence of the benzene ring.[26][28]

-

Halogens : The C-F and C-Br stretching vibrations are typically found in the fingerprint region (<1200 cm⁻¹) and provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern gives clues about the molecule's structure.[29] Electron Ionization (EI) is a common "hard" ionization technique that produces many fragments, creating a useful fingerprint for the molecule.[30][31]

Experimental Protocol: EI-MS

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in a high vacuum. This ejects an electron from the molecule, forming a molecular radical cation (M•⁺).[30][32]

-

Mass Analysis : The molecular ion and any fragment ions produced by its decomposition are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection : Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Interpretation

| m/z Value | Ion Identity | Interpretation |

| 247 / 249 | [M]•⁺ | Molecular Ion Peak . The two peaks of ~1:1 intensity are the definitive signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[33][34][35] |

| 216 / 218 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 188 / 190 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 109 | [C₆H₂FNO]⁺ | Fragment resulting from the loss of Br and COOCH₃. |

Causality Behind Fragmentation:

-

Isotopic Pattern : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[34] This means that any fragment containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with roughly equal heights. This is the most powerful diagnostic feature in the mass spectrum for this molecule.[32][35]

-

Key Fragmentations : The bonds adjacent to the carbonyl group and the ester oxygen are common points of cleavage. The loss of the methoxy radical (•OCH₃, 31 Da) or the carbomethoxy radical (•COOCH₃, 59 Da) are highly probable fragmentation pathways for methyl esters.[29] The stability of the resulting aromatic cation drives these fragmentations.

Conclusion

By integrating the data from NMR, IR, and MS, a complete and validated structural assignment for this compound can be achieved. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the precise connectivity of the substituents, with C-F and H-F couplings providing definitive positional information. The ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom. The IR spectrum confirms the presence of all key functional groups—amine, ester, and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and elemental composition (via the bromine isotopic pattern) and supports the structure through predictable fragmentation. This rigorous, multi-faceted approach ensures the identity and purity of the compound, a critical requirement for any subsequent research or development activities.

References

- 1. This compound - CAS:1123171-91-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. omicsonline.org [omicsonline.org]

- 5. books.rsc.org [books.rsc.org]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. escholarship.org [escholarship.org]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Solved Provide the 1H NMR data for methyl benzoate and | Chegg.com [chegg.com]

- 12. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. researchgate.net [researchgate.net]

- 20. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 21. rtilab.com [rtilab.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. jascoinc.com [jascoinc.com]

- 24. edinst.com [edinst.com]

- 25. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Electron ionization - Wikipedia [en.wikipedia.org]

- 31. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 34. whitman.edu [whitman.edu]

- 35. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-3-bromo-5-fluorobenzoate is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring amino, bromo, and fluoro groups, provides multiple reaction sites for further chemical modifications, making it a valuable intermediate in the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale of production, and considerations regarding process safety and environmental impact. The most logical and commonly employed strategies involve the late-stage introduction of the bromine atom onto a pre-existing aminofluorobenzoate scaffold, or the initial construction of the brominated and fluorinated ring followed by the introduction and modification of other functional groups.

This guide will focus on two primary, field-proven pathways:

-

Pathway 1: Bromination of a Methyl 4-amino-5-fluorobenzoate precursor.

-

Pathway 2: Esterification of 4-Amino-3-bromo-5-fluorobenzoic acid.

Pathway 1: Synthesis via Bromination of Methyl 4-amino-5-fluorobenzoate

This pathway commences with the commercially available 4-amino-5-fluorobenzoic acid, which is first esterified to its methyl ester, followed by a regioselective bromination at the position ortho to the activating amino group.

Step 1: Esterification of 4-Amino-5-fluorobenzoic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 4-amino-5-fluorobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-5-fluorobenzoic acid (1 equivalent) in methanol (10-20 volumes).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Separate the organic layer and wash it with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude Methyl 4-amino-5-fluorobenzoate by column chromatography on silica gel or by recrystallization.

Step 2: Regioselective Bromination

The subsequent step is the critical bromination of Methyl 4-amino-5-fluorobenzoate. The strongly activating and ortho-, para-directing amino group, along with the ortho-directing fluorine atom, directs the electrophilic bromine to the C3 position. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is easier and safer to handle than liquid bromine and often leads to higher selectivity.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve Methyl 4-amino-5-fluorobenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Summary for Pathway 1

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Amino-5-fluorobenzoic acid, Methanol | H₂SO₄ (conc.) | 65 | 4-6 | 85-95 |

| 2 | Methyl 4-amino-5-fluorobenzoate | NBS, Acetonitrile | 20-25 | 2-4 | 70-85 |

Logical Flow of Pathway 1

An In-depth Technical Guide to the Synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-Amino-3-bromo-5-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. We present a detailed, field-proven protocol for the most efficient synthetic route, starting from commercially available 4-Amino-5-fluorobenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth explanations of the experimental choices, step-by-step methodologies, and data presentation to ensure reproducible and scalable synthesis.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry. The strategic arrangement of its substituents—an amino group, a bromine atom, a fluorine atom, and a methyl ester—provides multiple reaction sites for the construction of complex molecules. This versatility makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the areas of oncology and inflammatory diseases. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom offers a handle for cross-coupling reactions. The amino group can be readily derivatized, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid, allowing for further modifications.

Strategic Analysis of Synthetic Routes

Two primary synthetic strategies have been evaluated for the preparation of this compound.

Route A: From 3-Bromo-5-fluorobenzoic acid

This route involves an initial esterification, followed by nitration and subsequent reduction of the nitro group. While feasible, controlling the regioselectivity of the nitration step presents a significant challenge due to the directing effects of the existing substituents.

Route B: From 4-Amino-5-fluorobenzoic acid

This approach is more direct and offers better control over the regioselectivity. It involves the esterification of the starting material followed by a selective bromination at the 3-position, directed by the powerful activating effect of the amino group. This guide will focus on the detailed execution of Route B.

Recommended Synthetic Pathway: From 4-Amino-5-fluorobenzoic acid

This two-step synthesis is the recommended and most efficient method for preparing this compound.

Workflow Diagram

An In-Depth Technical Guide on the Chemical Reactivity of the Amino Group in Methyl 4-Amino-3-bromo-5-fluorobenzoate

< A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-bromo-5-fluorobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an amino group, a methyl ester, and two different halogen atoms on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures.[1] The reactivity of the amino group is central to the synthetic utility of this molecule, serving as a key handle for a variety of chemical transformations. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the amino group and details its participation in several critical classes of organic reactions.

Core Principles: Understanding the Reactivity of the Amino Group

The chemical behavior of the amino group in this compound is a nuanced interplay of electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: A Balance of Induction and Resonance

The net electronic influence on the amino group is determined by the cumulative inductive and resonance effects of the bromine, fluorine, and methyl ester groups.

-

Inductive Effect (-I): Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect through the sigma (σ) bond framework.[3] This effect deactivates the aromatic ring, making the amino group less nucleophilic compared to aniline. The methyl ester group also contributes a moderate -I effect.

-

Resonance Effect (+R): The amino group itself is a powerful activating group, donating its lone pair of electrons into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions. However, the halogen atoms also participate in resonance, donating one of their lone pairs to the ring. While this +R effect is generally weaker than their -I effect, it still influences the overall electron distribution.

The combination of these effects results in a moderately deactivated amino group with a complex reactivity profile. The strong electron-withdrawing nature of the substituents decreases the basicity of the amine, making protonation less favorable.[4]

Steric Effects: The "Ortho Effect"

The presence of bromine and fluorine atoms ortho to the amino group introduces significant steric hindrance. This "ortho effect" can impede the approach of bulky reagents and influence the regioselectivity of reactions.[5][6] For instance, steric hindrance can inhibit the protonation of the amino group, further reducing its basicity.[5][6] This steric congestion also plays a crucial role in directing the outcome of certain reactions, such as electrophilic aromatic substitution, by favoring attack at the less hindered positions.[5]

Key Chemical Transformations of the Amino Group

The amino group in this compound is a versatile functional handle for a range of important chemical reactions.

Diazotization and Subsequent Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry, opening up a plethora of synthetic possibilities.[7][8]

Mechanism of Diazotization:

The reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂). The strong acid protonates the nitrous acid (formed in situ) to generate the highly electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic amino group.[9]

Caption: Generalized workflow for the diazotization of an aromatic amine.

The Sandmeyer Reaction:

The resulting diazonium salt is an excellent leaving group (N₂) and can be readily displaced by a variety of nucleophiles, often catalyzed by copper(I) salts.[10][11] This allows for the introduction of a wide range of functional groups that are not easily accessible through direct substitution methods.[12]

Common Sandmeyer Reactions:

| Reaction | Reagent | Product |

| Chlorination | CuCl/HCl | Aryl Chloride |

| Bromination | CuBr/HBr | Aryl Bromide |

| Cyanation | CuCN/KCN | Aryl Nitrile (Benzonitrile) |

| Hydroxylation | Cu₂O/H₂O | Phenol |

Experimental Protocol: Classical Aqueous Diazotization-Iodination

This protocol describes a standard method for converting an aniline derivative to an aryl iodide.[7]

-

Preparation of the Aniline Salt Solution: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.[7]

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution, ensuring the temperature remains below 5 °C.[7] The reaction is exothermic and slow addition is crucial.

-

Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a 10% sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This reaction allows for the coupling of the amino group of this compound with aryl halides or triflates to form diarylamines.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the coupling of an aryl halide with an amine.

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Amide Bond Formation

The amino group can readily participate in amide bond formation with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This is a fundamental transformation in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules.[16]

Common Coupling Reagents for Amide Bond Formation:

| Coupling Reagent | Abbreviation | Notes |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Often used with HOBt or HOAt to suppress side reactions. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based coupling reagent. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly efficient uronium-based coupling reagent.[17] |

Experimental Protocol: Amide Coupling using HATU

This protocol outlines a reliable method for amide bond formation using a highly effective coupling reagent.[17]

-

Pre-activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.5 eq).[17] Cool the mixture to 0 °C. Add HATU (1.1 eq) and stir for 15-30 minutes to allow for the formation of the activated ester.[17]

-

Amine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the pre-activated carboxylic acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Conclusion

The amino group of this compound is a versatile and reactive functional group that enables a wide range of synthetic transformations. A thorough understanding of the electronic and steric factors that govern its reactivity is crucial for designing efficient and selective synthetic routes. The key reactions discussed in this guide—diazotization followed by Sandmeyer reactions, Buchwald-Hartwig amination, and amide bond formation—highlight the immense potential of this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: The Role of Bromine and Fluorine in the Reactivity of Methyl 4-Amino-3-bromo-5-fluorobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-Amino-3-bromo-5-fluorobenzoate is a polysubstituted aromatic compound that serves as a highly versatile scaffold in modern synthetic and medicinal chemistry. Its utility stems from the complex interplay of its four distinct substituents: a strongly activating amino group, a deactivating methyl ester, and two halogen atoms, bromine and fluorine, with dual electronic characters. This guide provides an in-depth analysis of how the unique electronic and steric properties of bromine and fluorine, in concert with the other functional groups, govern the reactivity and synthetic potential of this molecule. We will explore the nuanced directing effects in electrophilic and nucleophilic aromatic substitution reactions, discuss key synthetic transformations, and contextualize its application within drug discovery programs.

The Molecular Architecture: An Interplay of Conflicting Influences

The reactivity of an aromatic ring is not merely a sum of its parts, but a result of the synergistic and antagonistic interactions between its substituents. In this compound, we have a fascinating case study where electron-donating and electron-withdrawing groups are strategically positioned, creating a nuanced electronic landscape.

| Property | Data | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1123171-91-4 | [1][2] |

| Molecular Formula | C₈H₇BrFNO₂ | [1][2] |

| Molecular Weight | 248.05 g/mol | [1] |

The core of this molecule's reactivity lies in the electronic effects of its four substituents:

-

Amino Group (-NH₂): A powerful activating group that donates electron density into the ring via a strong positive mesomeric (+M) effect. This significantly increases the nucleophilicity of the ring and is a potent ortho, para-director.

-

Methyl Ester (-COOCH₃): A deactivating group that withdraws electron density from the ring through both a negative inductive (-I) and a negative mesomeric (-M) effect. It acts as a meta-director.

-

Bromine (-Br): Deactivates the ring through a strong -I effect but also donates electron density via a weaker +M effect due to the poor orbital overlap between carbon's 2p and bromine's 4p orbitals.[3] This duality results in overall deactivation but with ortho, para-directing character.

-

Fluorine (-F): The most electronegative element, fluorine exerts a very strong -I effect, deactivating the ring.[4] However, like other halogens, it possesses a +M effect, making it an ortho, para-director.[5][6][7] The interplay between these opposing effects is a key determinant of reactivity.[5][8]

The dominant influence on this molecule for electrophilic aromatic substitution (EAS) is the amino group. Its powerful activating and directing nature will primarily dictate the position of incoming electrophiles. However, the collective deactivating effects of the methyl ester and the two halogens mean that reactions will require more forcing conditions than would be needed for a simple aniline derivative.

Directing Effects in Electrophilic Aromatic Substitution (EAS)

To predict the regioselectivity of EAS reactions, we must consider the cumulative directing influence of all four groups.

-

Amino Group Director: As the most powerful activating group, the -NH₂ group directs incoming electrophiles to the positions ortho and para to it (C3, C5, and the carbon bearing the ester).

-

Existing Substituents: The ortho positions (C3 and C5) are already occupied by bromine and fluorine. The para position is occupied by the methyl ester.

-

Available Positions: This leaves the C2 and C6 positions as potential sites for substitution.

-

Consensus and Steric Hindrance: The amino group, being an ortho, para-director, strongly activates the C3 and C5 positions, but these are blocked. The next most activated positions are C2 and C6. The bromine and fluorine atoms are also ortho, para-directors. The fluorine at C5 directs to C4 (blocked) and C6. The bromine at C3 directs to C2 and C4 (blocked). Therefore, the directing effects of the amino group and the halogens converge to activate the C2 and C6 positions. However, the C2 position is significantly more sterically hindered, being flanked by a bulky bromine atom and the methyl ester group. Consequently, the C6 position is the most electronically activated and sterically accessible site for electrophilic attack.

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr): The Role of Halogen Leaving Groups

While the electron-rich nature of the ring makes EAS a primary reaction pathway, the presence of strong electron-withdrawing groups (EWG) and halogens also primes the molecule for Nucleophilic Aromatic Substitution (SNAr), particularly under forcing conditions.

For SNAr to proceed, two key conditions must be met:

-

The ring must be 'activated' by the presence of strong EWGs. In this molecule, the methyl ester, bromine, and fluorine all contribute to lowering the electron density of the ring.

-

There must be a good leaving group, typically a halogen.

A crucial aspect of SNAr is the relative reactivity of different halogens as leaving groups. Contrary to SN1/SN2 reactions, the order of reactivity for leaving groups in SNAr is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The highly electronegative fluorine atom is most effective at stabilizing this negative charge through its powerful -I effect, thus lowering the activation energy of this first step.[9] Therefore, under suitable conditions, the fluorine atom at C5 is a potential site for nucleophilic displacement.

Caption: Generalized SNAr Mechanism Highlighting Fluorine's Role.

Key Synthetic Transformations and Experimental Insight

The multiple functional groups on this compound make it a versatile hub for building molecular complexity.

Workflow: Leveraging Orthogonal Reactivity

Caption: Synthetic pathways from the core scaffold.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates a common and powerful method for C-C bond formation at the bromine position, a transformation for which this substrate is ideally suited. The bromine's position makes it reactive in palladium-catalyzed cycles.

Objective: To synthesize Methyl 4-Amino-3-(4-methoxyphenyl)-5-fluorobenzoate.

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, typically Na₂CO₃ (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical for facilitating the oxidative addition of the aryl bromide into the palladium center, which is the first step of the catalytic cycle. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

Significance in Drug Discovery

The strategic incorporation of fluorine and bromine into this scaffold is highly relevant to modern drug design.

-

Fluorine's Role: The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (through favorable electrostatic interactions), and modulate pKa and lipophilicity.[10] The presence of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Bromine's Utility: The bromine atom serves as a versatile synthetic handle. It is not merely a placeholder but a key functional group for late-stage diversification via cross-coupling reactions. This allows chemists to rapidly generate libraries of analogues by introducing a wide variety of substituents at this position, which is crucial for structure-activity relationship (SAR) studies.

This molecule, therefore, is not just a simple intermediate but a sophisticated building block, pre-loaded with features that are highly desirable for the development of novel therapeutics.[11]

Conclusion

The reactivity of this compound is a masterful demonstration of substituent-driven chemistry. The bromine and fluorine atoms are not passive spectators; they are crucial modulators of the molecule's electronic and steric properties. Their strong inductive effects deactivate the ring, while their mesomeric effects, in concert with the powerful amino group, precisely direct the course of electrophilic substitution to the C6 position. Furthermore, the high electronegativity of fluorine activates the ring for potential nucleophilic substitution, and the bromine atom provides a robust site for cross-coupling reactions. Understanding this intricate balance of effects is paramount for researchers and scientists aiming to unlock the full synthetic potential of this valuable scaffold in the pursuit of next-generation pharmaceuticals.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | 1123171-91-4 [sigmaaldrich.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 4-Amino-2-Bromo-5-Fluorobenzoate [myskinrecipes.com]

Methyl 4-Amino-3-bromo-5-fluorobenzoate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Methyl 4-Amino-3-bromo-5-fluorobenzoate

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount. This guide provides a detailed examination of the stability and optimal storage conditions for this compound (CAS No: 1123171-91-4), a key building block in modern medicinal chemistry. By understanding its intrinsic chemical properties, potential degradation pathways, and the rationale behind storage protocols, professionals can ensure its viability for synthesis and discovery.

Chemical Profile and Inherent Stability Factors

This compound is a polysubstituted aromatic ester. Its stability is dictated by the interplay of its functional groups: an aromatic amine, a methyl ester, and two halogen substituents (bromo and fluoro).

-

Aromatic Amine Group (-NH₂): The primary amino group is the most reactive site on the molecule. It is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Oxidation can lead to the formation of colored impurities, progressing from pink or tan to dark brown, indicating significant degradation. Aromatic amines, like aniline, are known to be sensitive to light and air.[1][2][3]

-